5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide
Description
5-Chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a structurally complex molecule featuring a thiophene-2-carboxamide core substituted with a chlorine atom at position 3. The phenyl group at the N-position is further modified with a sulfamoyl linker connected to a 5-ethyl-1,3,4-thiadiazole moiety. This compound shares structural motifs with known pharmacologically active agents, such as coagulation factor Xa inhibitors (e.g., rivaroxaban derivatives) and antibacterial sulfonamides (e.g., sulfamethizole) . Its synthesis likely involves multi-step reactions, including thiadiazole ring formation and sulfamoylation, as observed in analogous compounds .
Properties
IUPAC Name |
5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S3/c1-2-13-18-19-15(25-13)20-26(22,23)10-5-3-9(4-6-10)17-14(21)11-7-8-12(16)24-11/h3-8H,2H2,1H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPUIKMHAKFWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate chlorinating agent to form 5-ethyl-1,3,4-thiadiazole.
Sulfamoylation: The thiadiazole derivative is then reacted with sulfonyl chloride to introduce the sulfamoyl group.
Coupling with thiophene: The final step involves coupling the sulfamoylated thiadiazole with 5-chlorothiophene-2-carboxylic acid under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant potential in the field of medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various pathogens:
- Antibacterial Activity : Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : Demonstrated inhibition rates between 58% and 66% against Candida albicans and Aspergillus niger .
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Ongoing research is exploring its efficacy in various cancer types, focusing on its mechanism of action at the molecular level.
Agricultural Applications
In agriculture, the compound can be utilized as an agrochemical due to its potential to act as a pesticide or herbicide. Its unique chemical properties allow it to target specific biological pathways in pests while minimizing harm to non-target organisms.
Industrial Applications
The compound's versatility extends to industrial applications:
- Used in the production of dyes and other chemical products due to its stability and reactivity.
- Potential use in the development of functional materials for sensors and catalysts .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiadiazole derivatives, including the target compound. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial activity, suggesting pathways for enhancing efficacy through structural optimization .
Case Study 2: Cancer Treatment Research
Research conducted on the anticancer properties of thiadiazole derivatives highlighted their ability to induce apoptosis in cancer cells. The study focused on cellular mechanisms and identified potential pathways through which these compounds exert their therapeutic effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of this compound are influenced by its substituents. Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Ethyl-substituted analogues (e.g., C3) demonstrate moderate antimicrobial activity, suggesting the ethyl group balances steric bulk and hydrophobicity .
- Sulfamoyl Linker: The sulfamoylphenyl group is critical for target binding in sulfonamide antibiotics and kinase inhibitors.
- Chlorothiophene Core: The 5-chlorothiophene moiety is shared with rivaroxaban and chalcone derivatives, where it contributes to π-stacking interactions in enzyme binding pockets .
Physicochemical Properties
- Melting Points: Ethyl-substituted compounds (e.g., C3) typically exhibit higher melting points (e.g., 186–188°C for 4e) compared to methyl analogues, reflecting enhanced crystallinity .
- Hydrogen Bonding: The sulfamoyl group (H-bond donor/acceptor count = 3/9) may improve aqueous solubility relative to non-sulfonamide analogues .
Biological Activity
The compound 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to the compound . For instance, a study synthesized various thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4). Among these derivatives, compounds 2b and 2e exhibited significant activity against the Hep3B cancer cell line with IC50 values of 5.46 µM and 12.58 µM, respectively .
The mechanism involves interaction with tubulin, leading to disruption in microtubule dynamics. The thiophene ring's high aromaticity plays a crucial role in these interactions, which are essential for the anticancer efficacy observed. The compounds demonstrated stability and compactness in their binding interactions over time, indicating a strong potential for further development as anticancer agents .
Antimicrobial Activity
Thiophene derivatives are also known for their antimicrobial properties. The compound's structure suggests it may exhibit similar activities based on the general behavior of thiophene-based compounds. Research has shown that certain thiophene analogues possess significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, antipyrinyl thienyl ketones showed inhibition rates ranging from 68% to 91.7% against various bacterial strains .
Antibacterial Testing
In vitro studies have demonstrated that thiophene derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. Table 1 summarizes the antibacterial activity of various thiophene compounds:
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| 5-chloro-N-{...} | E. coli | 15 |
| 5-chloro-N-{...} | S. aureus | 18 |
| Antipyrinyl ketone | Pseudomonas aeruginosa | 20 |
Antioxidant Activity
The antioxidant potential of thiophene derivatives is another area of interest. Studies have indicated that these compounds can scavenge reactive oxygen species (ROS), which contributes to their therapeutic effects . Antioxidant assays using methods such as ABTS showed significant inhibition percentages for certain thiophene derivatives.
Antioxidant Testing
Table 2 provides a summary of antioxidant activities measured against a standard reference:
| Compound | % Inhibition (ABTS) |
|---|---|
| 5-chloro-N-{...} | 85% |
| Antipyrinyl thienyl ketone | 87% |
| Ascorbic Acid (Control) | 88% |
Case Studies
- Hep3B Cell Line Study : A detailed investigation into the effects of thiophene carboxamides on Hep3B cells revealed that specific structural modifications significantly enhance anticancer activity through improved binding interactions with tubulin .
- Antimicrobial Efficacy : Another study demonstrated that novel thiophene derivatives exhibited robust antibacterial activity against multiple strains, suggesting their utility in treating bacterial infections .
Q & A
Q. What are the common synthetic routes for this compound, and what intermediates are critical for structural validation?
Methodological Answer:
- The compound is synthesized via sequential functionalization of thiophene and thiadiazole precursors. Key steps include:
Sulfamoylation : Reaction of 4-aminophenyl sulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Carboxamide Coupling : Activation of 5-chlorothiophene-2-carboxylic acid with coupling agents (e.g., EDCl/HOBt) followed by reaction with the sulfamoylated aniline intermediate .
- Critical intermediates for validation:
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Thiophene protons: δ 6.8–7.2 ppm (C5-Cl deshields adjacent protons) .
- Thiadiazole CH2CH3: δ 1.4 (t, J=7 Hz) and 3.1 ppm (q, J=7 Hz) .
- IR Spectroscopy :
- Carboxamide C=O stretch at 1680 cm<sup>-1</sup>; sulfonamide S=O at 1350–1370 cm<sup>-1</sup> .
- Mass Spectrometry :
- ESI-MS (m/z ~480 [M+H]<sup>+</sup>) with fragmentation confirming the thiadiazole (m/z 143) and sulfonamide (m/z 185) moieties .
Q. What in vitro biological screening models are appropriate for initial evaluation of its antitumor potential?
Methodological Answer:
- Use the NCI-60 cell line panel to assess broad-spectrum antitumor activity. Prioritize cell lines with overexpression of tyrosine kinases (e.g., K562 leukemia) due to structural similarity to kinase inhibitors .
- Dose-response assays : Start with 0.1–100 µM concentrations and monitor viability via MTT/WST-1 after 72 hours. IC50 values <10 µM warrant further mechanistic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiadiazole sulfonamide moiety during synthesis?
Methodological Answer:
- Solvent Optimization : Replace dichloromethane with DMF to enhance solubility of intermediates (yield increases from 45% to 68%) .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation (reaction time reduced from 12h to 4h) .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize decomposition .
Q. What computational strategies are recommended for studying the structure-activity relationship (SAR) of analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR or VEGFR-2 kinases. Prioritize analogs with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data from NCI-60 assays .
Q. How should researchers address discrepancies in biological activity data across different cell lines or assays?
Methodological Answer:
- Data Normalization : Use Z-score analysis to account for variability in NCI-60 screening. Compounds with Z-scores >2 in ≥3 cell lines are prioritized .
- Mechanistic Follow-Up : For inconsistent results (e.g., high activity in leukemia but low in breast cancer), perform target engagement assays (e.g., Western blot for phospho-kinase inhibition) .
Q. What strategies mitigate interference from byproducts in NMR characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
